molecular formula C21H24N2O4S2 B2743900 4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1428350-51-9

4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2743900
CAS No.: 1428350-51-9
M. Wt: 432.55
InChI Key: AGGLZUUDKJZJFE-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, which includes furan and thiophene rings, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced through nucleophilic substitution reactions.

    Sulfamoylation: The diethylsulfamoyl group can be introduced using diethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the benzamide core or the sulfamoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzene ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diethylsulfamoyl)benzamide: Lacks the furan and thiophene rings.

    N-(furan-3-ylmethyl)benzamide: Lacks the sulfamoyl and thiophene groups.

    N-(thiophen-2-ylmethyl)benzamide: Lacks the sulfamoyl and furan groups.

Uniqueness

The presence of both furan and thiophene rings, along with the diethylsulfamoyl group, makes 4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide unique. These structural features could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-3-23(4-2)29(25,26)20-9-7-18(8-10-20)21(24)22(14-17-11-12-27-16-17)15-19-6-5-13-28-19/h5-13,16H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGLZUUDKJZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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